molecular formula C10H11NaO3 B14858427 Sodium 3-(3-methoxyphenyl)propanoate

Sodium 3-(3-methoxyphenyl)propanoate

Cat. No.: B14858427
M. Wt: 202.18 g/mol
InChI Key: GULWYQAFDMRXEB-UHFFFAOYSA-M
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Description

Sodium 3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C10H11NaO3 and a molecular weight of 202.18 g/mol . It is a sodium salt derivative of 3-(3-methoxyphenyl)propanoic acid, which belongs to the class of phenylpropanoids. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-(3-methoxyphenyl)propanoate can be synthesized through the reaction of 3-(3-methoxyphenyl)propanoic acid with sodium hydroxide. The reaction typically involves dissolving the acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to form the sodium salt. The reaction is usually carried out at room temperature and can be represented by the following equation:

C10H12O3+NaOHC10H11NaO3+H2O\text{C10H12O3} + \text{NaOH} \rightarrow \text{C10H11NaO3} + \text{H2O} C10H12O3+NaOH→C10H11NaO3+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and concentration, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups, such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: 3-(3-methoxyphenyl)propanoic acid or 3-(3-methoxyphenyl)propanone.

    Reduction: 3-(3-methoxyphenyl)propanol or 3-(3-methoxyphenyl)propane.

    Substitution: 3-(3-halophenyl)propanoate derivatives.

Mechanism of Action

The mechanism of action of sodium 3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate certain receptors, such as GPR41, which play a role in lipid metabolism and anti-obesity effects . The compound’s methoxy group and phenylpropanoate backbone are crucial for its binding affinity and biological activity.

Comparison with Similar Compounds

Sodium 3-(3-methoxyphenyl)propanoate can be compared with other similar compounds, such as:

    Sodium 3-(4-hydroxyphenyl)propanoate: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.

    Sodium 3-(3,4-dimethoxyphenyl)propanoate: The presence of an additional methoxy group can enhance certain properties, such as solubility and stability.

    Sodium 3-(3-chlorophenyl)propanoate:

Properties

Molecular Formula

C10H11NaO3

Molecular Weight

202.18 g/mol

IUPAC Name

sodium;3-(3-methoxyphenyl)propanoate

InChI

InChI=1S/C10H12O3.Na/c1-13-9-4-2-3-8(7-9)5-6-10(11)12;/h2-4,7H,5-6H2,1H3,(H,11,12);/q;+1/p-1

InChI Key

GULWYQAFDMRXEB-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)[O-].[Na+]

Origin of Product

United States

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